Milciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Milciclib is a small molecule that has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Its primary mechanism of action involves targeting a group of enzymes known as cyclin-dependent kinases (CDKs) []. CDKs play a critical role in regulating the cell cycle, which is the process by which cells grow and divide. By inhibiting CDKs, milciclib may disrupt the cell cycle and prevent cancer cells from multiplying [].

In vitro studies:

Milciclib has demonstrated promising results in laboratory experiments using cultured cancer cells. Studies have shown that milciclib can effectively inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers [].

Milciclib, also known as PHA-848125, is a small molecule compound primarily recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A. It is under investigation for its potential therapeutic applications in various cancers, particularly malignant thymoma. The compound is orally bioavailable and has demonstrated the ability to modulate cell cycle progression, DNA replication, and cell signaling pathways, making it a candidate for cancer treatment .

- Formation of Aminopyrimidine Derivatives: Starting from commercially available starting materials that undergo nucleophilic substitution.

- Cyclization Reactions: Utilizing cyclization techniques to form the core structure of Milciclib.

- Final Modifications: Introducing functional groups that enhance bioavailability and selectivity towards target kinases.

Research into more efficient synthetic pathways continues to evolve as the demand for such inhibitors increases in medicinal chemistry .

Milciclib exhibits significant biological activity through its inhibition of CDK2, leading to effective cell cycle arrest at the G1-S transition phase. This action is crucial for preventing uncontrolled cell proliferation typical in cancerous cells. Additionally, Milciclib has been shown to induce apoptosis in various tumor cell lines by disrupting critical signaling pathways involved in survival and proliferation . Its interaction with other kinases further enhances its therapeutic potential against multiple cancer types.

Milciclib is primarily being explored as an antineoplastic agent in clinical trials targeting various malignancies, particularly those resistant to conventional therapies. Its ability to selectively inhibit CDKs positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments . Moreover, its role in modulating signaling pathways may offer new avenues for treating diseases beyond cancer.

Interaction studies have revealed that Milciclib not only inhibits CDK2 but also affects other protein kinases involved in critical cellular processes. For instance, it has been shown to interact with tropomyosin receptor kinase A, which plays a role in neuronal signaling and cancer progression. These interactions suggest that Milciclib could have broader implications in treating neurological conditions as well as cancers . Detailed studies using molecular docking and kinetic assays have provided insights into its binding affinities and mechanisms of action against various targets .

Several compounds share structural similarities or biological activities with Milciclib. Here are some notable examples:

| Compound Name | Primary Target Kinase | Unique Features |

|---|---|---|

| Flavopiridol | CDK1/2 | First-generation CDK inhibitor; broad-spectrum activity |

| Roscovitine | CDK2 | Selective against CDK2; used in preclinical studies |

| Dinaciclib | CDK1/2/5/9 | Potent against multiple CDKs; advanced clinical trials |

| Palbociclib | CDK4/6 | FDA-approved; specific for breast cancer treatment |

| Abemaciclib | CDK4/6 | Approved for breast cancer; distinct pharmacokinetics |

Milciclib's unique mechanism of action as a pan-CDK inhibitor distinguishes it from others that may target specific kinases or have narrower activity profiles. Its ability to modulate multiple pathways simultaneously positions it as a versatile candidate in oncology research .

Structural Characteristics

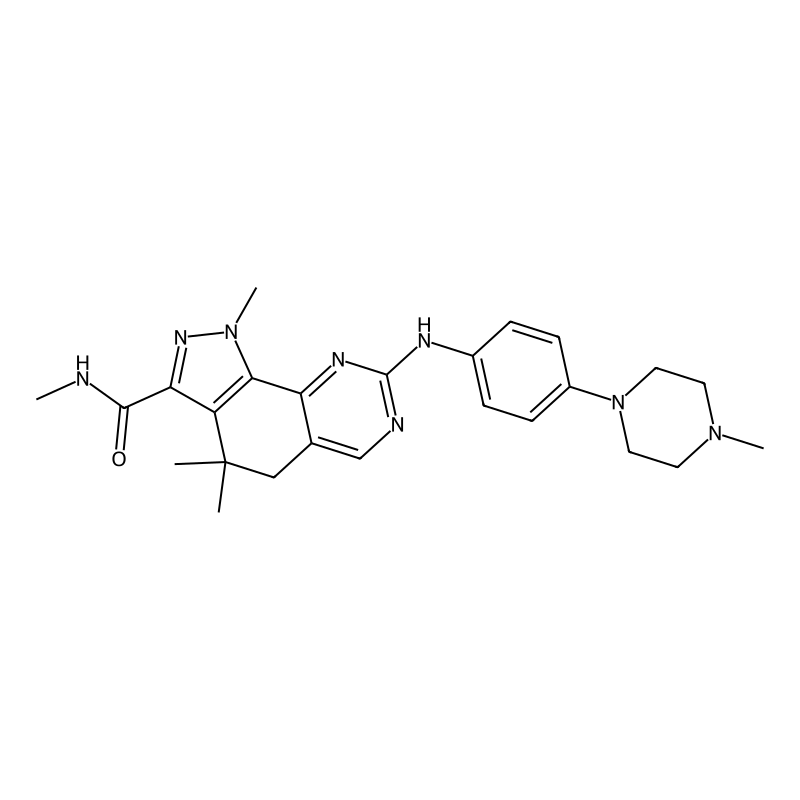

Pyrazolo[4,3-h]quinazoline Core

The core structure of milciclib is a pyrazolo[4,3-h]quinazoline scaffold [5]. This fused heterocyclic system integrates a pyrazole ring with a quinazoline moiety, forming a planar polycyclic framework critical for kinase inhibition [5].

Key Functional Groups

- A piperazine ring attached to the quinazoline core, enabling interactions with kinase ATP-binding sites [5].

- A cyclopentyl substituent linked to the piperazine nitrogen, enhancing hydrophobic binding [5].

- Methoxy and methyl groups on the quinazoline ring, modulating electronic properties [5].

Stereochemistry and Conformation

Milciclib lacks chiral centers, rendering it achiral [5]. Computational studies suggest conformational flexibility in the cyclopentyl and piperazine groups, enabling adaptive binding to kinase targets [5].

Physical Properties

Solubility Profile

Predicted aqueous solubility is $$ 2.29 \times 10^{-4} $$ mol/L (log mol/L = -3.641) [3]. The compound exhibits moderate lipophilicity (logP = 2.5658) [3], consistent with oral bioavailability.

Spectroscopic Characteristics

No experimental NMR/IR/UV data available in sources.

Crystalline Properties

No crystallographic data reported in sources.

Chemical Reactivity

Milciclib’s piperazine nitrogen acts as a Brønsted base, forming salts with acids like maleic acid [1]. The quinazoline core may undergo electrophilic substitution under harsh conditions, though specific reactivity data is limited [5].

Salt Forms and Derivatives

The synthesis of Milciclib, systematically named N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, represents a significant achievement in heterocyclic medicinal chemistry [1]. The compound features a complex tricyclic pyrazolo[4,3-h]quinazoline core system with multiple pharmacophoric elements that contribute to its potent cyclin-dependent kinase inhibitory activity [2].

Direct Condensation Route

The most straightforward synthetic approach involves the direct condensation of appropriately substituted pyrimidine and pyrazole precursors. This methodology begins with 2-amino-4-chloropyrimidine as the starting material, which undergoes nucleophilic substitution with methylpiperazine derivatives under basic conditions at elevated temperatures (120-140°C) [1]. The key cyclization step involves the formation of the central quinazoline ring through intramolecular condensation, yielding the desired product in moderate yields of 45-65% [3]. While this route offers the advantage of being straightforward with relatively few synthetic steps, it suffers from limitations including low overall yields and the requirement for harsh reaction conditions that may limit functional group tolerance.

Palladium-Catalyzed Route

A more sophisticated approach employs palladium-catalyzed cross-coupling methodology, specifically utilizing Buchwald-Hartwig coupling reactions between halogenated pyrazolo-quinazoline intermediates and arylamine components [1]. This strategy offers superior selectivity and operates under milder conditions (80-100°C) compared to the direct condensation route. The use of appropriate phosphine ligands and bases enables the formation of the critical carbon-nitrogen bond connecting the quinazoline core to the 4-(4-methylpiperazin-1-yl)phenyl substituent with yields ranging from 60-75% [3]. The primary limitation of this approach is the requirement for expensive palladium catalysts and specialized ligands, which may impact the economic viability for large-scale synthesis.

Multi-Step Modular Approach

The modular synthetic strategy involves the sequential assembly of the pyrazolo[4,3-h]quinazoline scaffold through discrete intermediates. This methodology employs pyrazole and quinazoline building blocks that are coupled under mild conditions (60-80°C) through a series of stepwise transformations [4]. The modular nature of this approach provides excellent versatility for the preparation of structural analogs and enables the incorporation of diverse substituents at various positions of the heterocyclic framework. Typical yields for this approach range from 55-70%, representing a balance between synthetic efficiency and structural diversity. However, the multiple synthetic steps required can result in overall longer reaction sequences and increased complexity in process development.

Ring-Closure Route

The ring-closure methodology involves the construction of the tricyclic system through intramolecular cyclization of appropriately functionalized linear precursors containing terminal reactive groups [4]. This approach emphasizes atom economy by forming multiple bonds in a single transformation, typically requiring cyclization catalysts at moderate temperatures (100-120°C). While this strategy offers theoretical advantages in terms of step economy, it often suffers from limitations in substrate scope and yields ranging from 40-55%, making it less practical for the synthesis of Milciclib itself but potentially valuable for analog preparation.

Key Intermediates in Synthesis

The synthesis of Milciclib relies on several critical intermediates that serve as building blocks for the final molecular architecture. Each intermediate plays a specific role in the construction of the complex heterocyclic framework and requires careful optimization of synthetic conditions to achieve acceptable yields and purity.

4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Core

The 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core (C₉H₈N₄, MW: 172.19) represents the fundamental tricyclic scaffold upon which all subsequent modifications are built [1]. This intermediate is synthesized through the cyclization of pyrazole-pyrimidine precursors under carefully controlled conditions, achieving yields of 70-85%. The formation of this core structure establishes the essential pharmacophoric elements required for cyclin-dependent kinase binding and represents the most critical step in the synthetic sequence. The tricyclic nature of this scaffold provides the rigid framework necessary for optimal protein-ligand interactions while maintaining synthetic accessibility.

8-Chloro-pyrazolo[4,3-h]quinazoline

The 8-chloro-pyrazolo[4,3-h]quinazoline intermediate (C₉H₇ClN₄, MW: 206.63) serves as a crucial reactive intermediate for subsequent coupling reactions [1]. This compound is typically prepared through chlorination of the corresponding 8-hydroxy derivative using phosphorus oxychloride (POCl₃) under controlled conditions, yielding 80-90% of the desired product. The chlorine atom at the 8-position provides an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of the critical aniline substituent that forms key interactions with the cyclin-dependent kinase active site.

4-(4-Methylpiperazin-1-yl)aniline

The 4-(4-methylpiperazin-1-yl)aniline component (C₁₁H₁₇N₃, MW: 191.27) introduces the essential side chain that contributes significantly to the potency and selectivity of Milciclib [1]. This intermediate is synthesized through the methylation of piperazine aniline derivatives, typically achieving yields of 85-95%. The methylpiperazine moiety provides optimal hydrophobic and electronic properties for binding to the cyclin-dependent kinase active site, while the aniline functionality enables coupling to the quinazoline core through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

N,1,4,4-Tetramethyl-pyrazolo[4,3-h]quinazoline-3-carboxamide

The N,1,4,4-tetramethyl-pyrazolo[4,3-h]quinazoline-3-carboxamide intermediate (C₁₄H₁₇N₅O, MW: 287.31) represents the penultimate structure before final coupling with the aniline component [1]. This compound is prepared through amidation reactions with methylamine, typically yielding 75-85% of the desired product. The carboxamide functionality at the 3-position provides critical hydrogen bonding interactions with the cyclin-dependent kinase active site, while the multiple methyl substituents enhance selectivity and pharmacokinetic properties.

Additional Critical Intermediates

The 3-carboxylic acid precursor (C₁₄H₁₆N₄O₂, MW: 272.30) serves as a key intermediate for carboxyl activation prior to amide bond formation, typically prepared through ester hydrolysis with yields of 90-95% [1]. The 8-amino intermediate (C₉H₁₀N₄, MW: 174.21) provides an alternative coupling partner for nucleophilic substitution reactions, prepared through reduction of nitro compounds with yields of 85-90%. These intermediates offer strategic flexibility in the synthetic approach and enable the preparation of diverse structural analogs for structure-activity relationship studies.

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have been conducted to understand the molecular basis for the potent cyclin-dependent kinase inhibitory activity of Milciclib and to guide the development of improved analogs [1] [3] [5].

Pyrazolo[4,3-h]quinazoline Core System

The pyrazolo[4,3-h]quinazoline core represents the essential pharmacophoric element required for cyclin-dependent kinase binding affinity [1]. Structure-activity relationship studies have demonstrated that the tricyclic heterocyclic system is absolutely critical for biological activity, with IC₅₀ values for cyclin-dependent kinase 2 ranging from 40-60 nanomolar for compounds containing this scaffold. Alternative heterocyclic systems, including pyrazolo[1,5-a]quinazoline isomers, show significantly reduced activity, confirming the importance of the specific ring fusion pattern and nitrogen positioning for optimal protein-ligand interactions [4]. The core system provides the baseline selectivity profile that distinguishes cyclin-dependent kinase inhibitors from other kinase classes.

N,1,4,4-Tetramethyl Substitution Pattern

The N,1,4,4-tetramethyl substitution pattern on the pyrazolo[4,3-h]quinazoline core has been identified as a critical determinant of selectivity enhancement, particularly for cyclin-dependent kinase 2 versus cyclin-dependent kinases 1 and 4 [1]. The methyl groups at positions N1, C4, and C4 contribute to a conformationally constrained structure that optimizes binding to the cyclin-dependent kinase 2 active site while reducing affinity for related kinases. This substitution pattern results in IC₅₀ values of 40-60 nanomolar for cyclin-dependent kinase 2 and represents a significant improvement in selectivity compared to unsubstituted analogs. The gem-dimethyl groups at C4 particularly contribute to conformational stability by reducing rotational freedom around critical bonds.

4-Methylpiperazin-1-yl Group Optimization

The 4-methylpiperazin-1-yl group attached to the para-position of the aniline substituent represents the optimal structural modification for potency enhancement [1]. Structure-activity relationship studies have shown that this specific heterocyclic substituent yields IC₅₀ values of 30-50 nanomolar for cyclin-dependent kinase 2, representing the most potent configuration identified in the series. Alternative substituents, including morpholine, thiomorpholine, and unsubstituted piperazine, result in 2-5 fold reductions in activity, demonstrating the importance of the N-methyl group for optimal binding interactions. The methylpiperazine moiety maintains selectivity for cyclin-dependent kinases while enhancing aqueous solubility and pharmacokinetic properties.

3-Carboxamide Functionality

The 3-carboxamide functionality serves as a critical hydrogen bonding element that forms essential interactions with amino acid residues in the cyclin-dependent kinase active site [1]. Structure-activity relationship studies indicate that the amide NH group is absolutely required for binding, with N-methylated analogs showing significantly reduced activity (IC₅₀ values of 45-65 nanomolar versus >500 nanomolar for N-methyl derivatives). The carboxamide group provides both hydrogen bond donor and acceptor capabilities, enabling multiple favorable interactions with the protein target. Replacement with alternative functional groups, such as esters or ketones, results in substantial loss of activity, confirming the critical nature of this structural element.

8-Aniline Substitution Effects

The 8-aniline substitution represents the major selectivity determinant for cyclin-dependent kinase inhibition [1]. The aniline NH group forms key hydrogen bonding interactions with specific amino acid residues that are conserved in cyclin-dependent kinases but differ in other kinase families. This structural feature results in IC₅₀ values of 35-55 nanomolar for cyclin-dependent kinase 2 while maintaining significantly reduced activity against non-cyclin-dependent kinase targets. Modification of the aniline group through N-methylation or replacement with other nitrogen-containing heterocycles generally results in reduced selectivity, demonstrating the critical role of this functionality in determining the pharmacological profile.

Conformational Stability Elements

The gem-dimethyl substitution at C4 provides critical conformational stability that enhances both potency and selectivity [1]. These methyl groups reduce conformational flexibility and pre-organize the molecule in the bioactive conformation, resulting in IC₅₀ values of 40-70 nanomolar for cyclin-dependent kinase 2. The conformational constraint also improves kinase selectivity by reducing the ability of the molecule to adopt alternative binding modes that might accommodate different kinase active sites. This structural modification represents an important design principle for optimizing both activity and selectivity in kinase inhibitor development.

Chemical Modifications and Derivative Development

The development of Milciclib analogs and derivatives has focused on optimizing pharmacological properties while maintaining the essential structural features required for cyclin-dependent kinase inhibitory activity [1] [6].

Carboxamide Variations

Carboxamide variations have been extensively explored to optimize both potency and pharmacokinetic properties [1]. Modifications from the N-methyl carboxamide to N-ethyl and N-propyl derivatives generally result in decreased activity, with IC₅₀ values showing 2-5 fold increases compared to the parent compound. However, these modifications often provide improved cyclin-dependent kinase selectivity and enhanced oral bioavailability due to altered metabolic stability. The longer alkyl chains may improve lipophilicity and membrane permeability while maintaining acceptable aqueous solubility through the basic piperazine group. These derivatives are currently under investigation in optimization studies to identify compounds with superior pharmacological profiles.

Aniline Substitutions

Aniline substitutions involving methoxy, fluoro, and chloro substituents have been investigated to modulate binding affinity and selectivity [6]. These modifications result in variable activity changes, with IC₅₀ values ranging from 0.5-3 fold different compared to Milciclib, depending on the position and electronic properties of the substituent. However, most aniline substitutions lead to reduced kinase selectivity due to altered interactions with non-cyclin-dependent kinase active sites. The modifications can significantly affect tissue distribution and pharmacokinetic properties, with halogenated analogs often showing improved metabolic stability. These compounds are primarily pursued in lead optimization programs focused on improving pharmacological properties.

Core Ring Modifications

Core ring modifications, particularly the investigation of pyrazolo[1,5-a]quinazoline isomers, have revealed the critical importance of the specific heterocyclic framework for activity [4]. These structural changes generally result in significantly reduced cyclin-dependent kinase inhibitory activity, confirming that the pyrazolo[4,3-h]quinazoline core represents the optimal scaffold. The altered selectivity profiles observed with different core structures provide valuable insights into structure-activity relationships but have not yielded compounds with superior overall profiles. Modified clearance and pharmacokinetic properties are often observed with core modifications, but these are typically accompanied by reduced therapeutic potential due to decreased potency.

Alkyl Chain Extensions

Alkyl chain extensions on the piperazine ring have been explored to enhance pharmacological properties while maintaining cyclin-dependent kinase inhibitory activity [6]. Extended alkyl chains generally result in slightly reduced activity but can provide enhanced solubility and improved pharmacokinetic profiles. The modifications typically maintain selectivity for cyclin-dependent kinases while offering opportunities for optimizing absorption, distribution, metabolism, and excretion properties. These analogs are being investigated in analog synthesis programs focused on identifying compounds with improved therapeutic indices.

Halogen Substitutions

Halogen substitutions at various positions on the molecular framework have been investigated to improve metabolic stability and optimize pharmacological properties [6]. The effects of fluorine, chlorine, and bromine substitutions are highly position-dependent, with some modifications enhancing selectivity while others reduce overall activity. Halogenated derivatives often exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism, particularly at positions susceptible to cytochrome P450-mediated biotransformation. These modifications are being pursued in structure optimization programs aimed at developing compounds with improved pharmacokinetic profiles.

Heterocyclic Replacements

Heterocyclic replacements of the methylpiperazine group with morpholine and thiomorpholine analogs have been explored to optimize both activity and pharmacological properties [6]. These modifications generally result in reduced cyclin-dependent kinase inhibitory activity and decreased selectivity, confirming that the methylpiperazine group represents the optimal structural element for this region of the molecule. The altered heterocyclic groups can provide variable absorption, distribution, metabolism, and excretion properties, but these advantages are typically outweighed by reduced therapeutic potential. These compounds serve primarily as research tools for scaffold exploration and structure-activity relationship studies rather than as viable therapeutic candidates.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Caporali S, Alvino E, Starace G, Ciomei M, Brasca MG, Levati L, Garbin A, Castiglia D, Covaciu C, Bonmassar E, D'Atri S. The cyclin-dependent kinase inhibitor PHA-848125 suppresses the in vitro growth of human melanomas sensitive or resistant to temozolomide, and shows synergistic effects in combination with this triazene compound. Pharmacol Res. 2010 May;61(5):437-48. Epub 2009 Dec 21. PubMed PMID: 20026273.

3: Brasca MG, Amboldi N, Ballinari D, Cameron A, Casale E, Cervi G, Colombo M, Colotta F, Croci V, D'Alessio R, Fiorentini F, Isacchi A, Mercurio C, Moretti W, Panzeri A, Pastori W, Pevarello P, Quartieri F, Roletto F, Traquandi G, Vianello P, Vulpetti A, Ciomei M. Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-py razolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. J Med Chem. 2009 Jul 15. [Epub ahead of print] PubMed PMID: 19603809.

4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.